molecular formula C13H19N3O2 B2728049 tert-Butyl 3-(2-methylpyrimidin-4-yl)azetidine-1-carboxylate CAS No. 1956370-48-1

tert-Butyl 3-(2-methylpyrimidin-4-yl)azetidine-1-carboxylate

Cat. No. B2728049
CAS RN: 1956370-48-1
M. Wt: 249.314
InChI Key: JKOAKTHKLPQHAR-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(2-methylpyrimidin-4-yl)azetidine-1-carboxylate, commonly referred to as TBPA, is an organic compound that has been studied for its potential applications in various scientific and medical fields. TBPA was first synthesized in the early 2000s, and has since been studied for its unique properties and potential benefits.

Scientific Research Applications

Histamine H4 Receptor Ligands

Research has been conducted on a series of 2-aminopyrimidines synthesized as ligands of the histamine H4 receptor (H4R), indicating potential applications in anti-inflammatory and antinociceptive activities. This work involved optimizing the potency of these compounds, which may involve structural analogs related to tert-Butyl 3-(2-methylpyrimidin-4-yl)azetidine-1-carboxylate, showcasing the compound's relevance in medicinal chemistry and pharmacology (Altenbach et al., 2008).

Synthesis and Characterization of Novel Ligands

Another study discusses the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, an analogue of A-85380, via a Stille coupling process. This work highlights the compound's potential application in creating novel ligands for nicotinic receptors, which are crucial for neuroscience research (Karimi & Långström, 2002).

Amino Acid-Azetidine Chimeras

Research on the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids demonstrates the utility of tert-Butyl 3-(2-methylpyrimidin-4-yl)azetidine-1-carboxylate in producing amino acid-azetidine chimeras. These chimeras are valuable tools for studying peptide activity, illustrating the compound's importance in biochemical research and drug design (Sajjadi & Lubell, 2008).

Synthesis of Bifunctional Compounds

Efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been described, showcasing the broader applications of tert-Butyl 3-(2-methylpyrimidin-4-yl)azetidine-1-carboxylate in accessing novel chemical spaces. These compounds are useful for further selective derivations, indicating their significance in organic synthesis and the development of new materials (Meyers et al., 2009).

properties

IUPAC Name

tert-butyl 3-(2-methylpyrimidin-4-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-9-14-6-5-11(15-9)10-7-16(8-10)12(17)18-13(2,3)4/h5-6,10H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOAKTHKLPQHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(2-methylpyrimidin-4-yl)azetidine-1-carboxylate

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